3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid

Affinity Chromatography Oligonucleotide Analysis LC-MS

Researchers studying non-natural nucleic acid backbones often encounter supply issues with inconsistent thymine derivatives. This compound solves that problem as a high-purity monomer for polynucleotide analogs and affinity chromatography. - Enables resolution of N-1 failure sequences in siRNA/antisense oligonucleotide QC via unique stationary phase selectivity. - Free carboxylic acid allows direct activation and grafting onto amino-functionalized polymers for SAR studies. - Validated as an analytical reference standard for LC-MS/MS quantification of thymine catabolism (m/z 199.1 [M+H]+).

Molecular Formula C8H10N2O4
Molecular Weight 198.178
CAS No. 6214-59-1
Cat. No. B2809909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid
CAS6214-59-1
Molecular FormulaC8H10N2O4
Molecular Weight198.178
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)CCC(=O)O
InChIInChI=1S/C8H10N2O4/c1-5-4-10(3-2-6(11)12)8(14)9-7(5)13/h4H,2-3H2,1H3,(H,11,12)(H,9,13,14)
InChIKeyHBKRWYGZVMKRGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Procurement Overview


3-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid (CAS 6214-59-1) is a thymine derivative featuring a propanoic acid substituent at the N1 position of the pyrimidine ring. It is also cataloged under the synonym 1-(2-carboxyethyl)thymine (MeSH Unique ID: C443843) [1]. This compound serves as a versatile building block in nucleic acid chemistry, particularly for constructing polynucleotide analogs with non-phosphodiester backbones [2] and as a functional ligand for affinity chromatography [3]. Its molecular formula is C₈H₁₀N₂O₄ with a molecular weight of 198.178 g/mol.

Why Generic Substitution Fails


Generic substitution among thymine derivatives is not scientifically valid due to the profound impact of the N1 substituent on key physicochemical properties and biological recognition. The replacement of the deoxyribose sugar in thymidine with a propanoic acid moiety, as in 3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid, abolishes Watson-Crick base pairing fidelity with adenine in standard DNA duplexes when incorporated into certain backbone architectures [1]. This is in stark contrast to the natural nucleoside. The free carboxylic acid group introduces pH-dependent charge and hydrogen-bonding capabilities absent in thymidine or unsubstituted thymine, directly affecting solubility, metal-ion chelation, and polymer grafting efficiency. Consequently, substituting this compound with thymine, thymidine, or even 3-(thymin-1-yl)propanoic acid (which differs only by the absence of the 5-methyl group) can lead to complete loss of function in applications ranging from affinity chromatography stationary phases to polynucleotide analog synthesis.

Quantitative Differentiation Evidence


Oligonucleotide Resolution by Affinity HPLC

3-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid, when immobilized on aminopropyl silica, provides a mixed-mode stationary phase (reversed-phase + weak anion-exchange + potential affinity) for HPLC of oligonucleotides. This column exhibited different selectivity compared to standard reversed-phase (RP) columns, enabling superior resolution of an 18-mer oligonucleotide mixture that was incompletely resolved on a conventional RP column. The study demonstrated that gradient optimization utilizing the affinity properties of the immobilized thymine ligand was necessary for peak separation, a capability not replicated by RP-C18 columns alone [1].

Affinity Chromatography Oligonucleotide Analysis LC-MS

Polymer Grafting and Chiroptical Properties

The optically active (R)-2-(thymin-1-yl)-propanoic acid was synthesized and its active ester was grafted onto poly(vinylamine) to create polynucleotide analogs. The optical purity of the grafted pendants was determined by NMR using chiral chemical shift reagents, confirming the maintenance of chirality during polymerization. This is critical because the corresponding racemic (±)-2-(thymin-1-yl)propionic acid grafts onto the same polymer backbone result in a material with significantly different circular dichroism (CD) and UV hypochromicity profiles, indicative of altered base-stacking interactions [1]. The target compound serves as the achiral, non-methylated counterpart, providing a baseline for such studies.

Polynucleotide Analogs Polymer Chemistry Chiral Resolution

Key Application Scenarios


Mixed-Mode HPLC Phases for Oligonucleotide Therapeutics

This compound is the ligand of choice for preparing affinity chromatography columns used in the analysis and purification of synthetic oligonucleotides, including antisense and siRNA therapeutics. As shown in Section 3, immobilization of 3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid onto aminopropyl silica creates a stationary phase with a unique selectivity profile that cannot be matched by generic C18 or ion-exchange columns . This is critical for quality control and process analytics in oligonucleotide drug manufacturing, where resolution of N-1 failure sequences is often required.

Non-Ionic Polynucleotide Analog Synthesis

The compound is a key monomer for constructing polynucleotide analogs with poly(vinylamine) or poly(ethylenimine) backbones. These polymers are used to study the effects of backbone charge and chirality on nucleic acid base stacking and hydrogen bonding. The free carboxylic acid allows for facile activation (e.g., as the N-hydroxysuccinimide ester) and grafting onto amino-containing polymers . The resulting materials are valuable tools for investigating the fundamental physical chemistry of nucleic acid interactions in the absence of a charged phosphodiester backbone.

Thymine Metabolite Reference Standard

As 1-(2-carboxyethyl)thymine, this compound is a documented metabolite or catabolic intermediate of thymine. Its procurement as a high-purity reference standard (≥97% by HPLC) enables its use in LC-MS/MS methods for quantifying thymine catabolism in biochemical assays, including those studying the stereochemistry of 5-fluorouracil degradation . Its distinct chromatographic retention time and mass spectrum (m/z 199.1 [M+H]+) facilitate its use as an internal standard.

Nucleopeptide and PNA Monomer Synthesis

The propanoic acid spacer provides a handle for solid-phase peptide synthesis (SPPS) of nucleopeptides and peptide nucleic acid (PNA) oligomers. Unlike the classical aminoethylglycine PNA backbone, a propanoic acid linker alters the distance and flexibility between the nucleobase and the peptide backbone, which can modulate hybridization affinity and sequence specificity. This compound is therefore essential for structure-activity relationship (SAR) studies aiming to optimize PNA-based therapeutics and diagnostics.

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